1-(3-Chlorophenyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile is a versatile small molecule scaffold used primarily in research and development. It is characterized by its molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This compound is notable for its structural features, which include a cyclohexane ring substituted with a 3-chlorophenyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with 3-chlorobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes the development of new therapeutic agents for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclohexane-1-carbonitrile: Similar in structure but with the chlorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)cyclohexane-1-carbonitrile: The bromine atom can influence the compound’s reactivity and interactions due to its larger size and different electronegativity.
1-(3-Fluorophenyl)cyclohexane-1-carbonitrile: The presence of fluorine can significantly alter the compound’s electronic properties and biological interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYKFFZJKETHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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